molecular formula C16H16N6OS B2635473 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1798032-01-5

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2635473
CAS No.: 1798032-01-5
M. Wt: 340.41
InChI Key: QADDSRBBXCYGLK-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiazole ring, a pyrrolidine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final compound is obtained by coupling the triazole, pyrrolidine, and thiazole intermediates through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl, thiazole, and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the triazole ring may produce dihydrotriazole compounds.

Scientific Research Applications

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide: can be compared with other triazole-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and biological activity. Its combination of a triazole ring with a thiazole and pyrrolidine ring is particularly rare and offers unique properties compared to simpler triazole derivatives.

Properties

IUPAC Name

2-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(14-10-18-22(20-14)13-4-2-1-3-5-13)19-12-6-8-21(11-12)16-17-7-9-24-16/h1-5,7,9-10,12H,6,8,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADDSRBBXCYGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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